1H-Pyrrolo[3,2-b]pyridin-5-ol
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-b]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Wirkmechanismus
Target of Action
1H-Pyrrolo[3,2-b]pyridin-5-ol is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play an essential role in various types of tumors . The compound also shows activity against VEGFR-2 .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to activation of downstream signaling . The inhibition of FGFRs by this compound disrupts this process, thereby inhibiting the signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridin-5-ol is involved in the synthesis of potent VEGFR-2 inhibitors
Cellular Effects
It is known to be used in the synthesis of potent VEGFR-2 inhibitors , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to VEGFR-2.
Molecular Mechanism
It is used in the synthesis of potent VEGFR-2 inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to VEGFR-2.
Metabolic Pathways
It is known to be used in the synthesis of potent VEGFR-2 inhibitors , suggesting that it may interact with enzymes or cofactors involved in this pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-b]pyridines .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
7-Azaindole: A nitrogen-containing heterocycle used in the synthesis of various pharmaceuticals.
Venetoclax Intermediate: A compound used in the synthesis of Venetoclax, a potent BCL-2 inhibitor
Uniqueness: 1H-Pyrrolo[3,2-b]pyridin-5-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biologische Aktivität
1H-Pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research and as an inhibitor of various enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[3,2-b]pyridine core with a hydroxyl group at the 5-position. This unique structure contributes to its reactivity and biological interactions. The compound is often synthesized as a tosyl derivative, enhancing its reactivity and potential applications in medicinal chemistry.
Target Enzymes and Receptors
This compound primarily acts as an inhibitor of:
- Fibroblast Growth Factor Receptors (FGFRs) : Plays a crucial role in cell proliferation, migration, and angiogenesis.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Involved in angiogenesis and endothelial cell function.
The compound's inhibition of these receptors results in decreased cell proliferation and increased apoptosis in various cancer cell lines .
Anticancer Effects
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Breast Cancer : In vitro studies showed that derivatives of the compound reduced cell viability in triple-negative breast cancer (MDA-MB-231) and HER2-positive (MCF-7) cell lines at concentrations as low as 6.25 µM .
Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|
MDA-MB-231 | 6.25 | Significant |
MCF-7 | 25 | Moderate |
Other Biological Activities
In addition to anticancer properties, the compound has been explored for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various malignancies. Derivatives have shown nanomolar IC50 values against LSD1 and demonstrated antiproliferative activity against acute myeloid leukemia (AML) cell lines .
Study on FGFR Inhibition
A study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives reported that compound 4h exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms. This compound was also effective in inhibiting the proliferation of breast cancer cells and inducing apoptosis .
Molecular Docking Studies
Molecular docking studies have revealed that this compound derivatives interact favorably with target proteins such as AKT and orexetine type 2 receptor (Ox2R), indicating strong binding affinities that correlate with observed biological activities .
Eigenschaften
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSBDMOHYYHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562673 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17322-91-7 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.